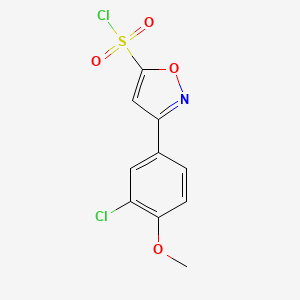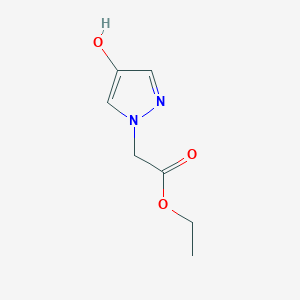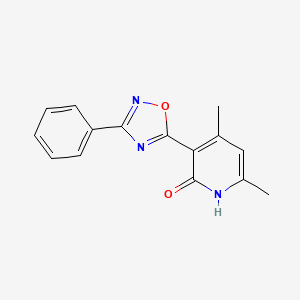
4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one
説明
4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one (DMPO) is a heterocyclic organic compound that has a variety of uses in the scientific research community. It is a synthetic compound that is used in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological experiments.
科学的研究の応用
Synthesis and Biological Evaluation
Research has focused on synthesizing derivatives of dihydropyridine scaffolds, including those related to 1,2,4-oxadiazole and 1,3,4-oxadiazole moieties, and evaluating their biological activities. For instance, a study by Ziaie et al. (2017) involved preparing diethyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives linked to 1,3,4-oxadiazole-5-thiones and 1,2,4-triazole-5-thiones moieties. These compounds demonstrated varying antimicrobial and antifungal activities against Escherichia coli and Aspergillus fumigatus, with some showing significant antagonistic activity (Ziaie, Dilmaghani, & Tukmechi, 2017).
Cardioactivity and Structural Insights
Further research into the structural modifications of dihydropyridines, such as those incorporating isoxazolyl and oxadiazolyl groups, has shown potential cardioactivity. McKenna et al. (1988) synthesized 4-isoxazolyldihydropyridines and analyzed their solid-state structures and cardioactivity, revealing that these compounds acted as vasodilators, with some showing efficacy comparable to nifedipine, a known calcium channel blocker. This suggests potential applications as antihypertensive or antianginal agents (McKenna, Schlicksupp, Natale, Willett, Maryanoff, & Flaim, 1988).
Anticancer Potential
Another significant area of research is the exploration of 1,3,4-oxadiazole derivatives for anticancer applications. Redda and Gangapuram (2007) reported on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents. These novel compounds were synthesized maintaining the oxadiazole-tetrahydropyridine ring and tested for their anti-cancer activities, particularly against MCF-7 breast cancer cell lines, displaying moderate cytotoxicity (Redda & Gangapuram, 2007).
Chemo-Structural Studies
The exploration of 1,2,4-oxadiazoles' chemical properties and their derivatives has been extensive, focusing on their synthesis, spectral analysis, and biological evaluation. For example, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and evaluated their bioactivity, including butyrylcholinesterase inhibition and molecular docking studies. These compounds showed potential as ligands for human butyrylcholinesterase, indicating their relevance in therapeutic applications (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).
特性
IUPAC Name |
4,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-8-10(2)16-14(19)12(9)15-17-13(18-20-15)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAWXWIVSGYAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C2=NC(=NO2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




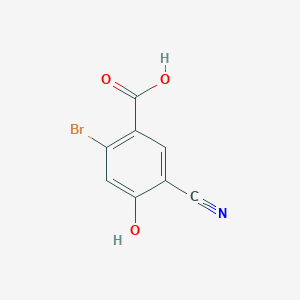

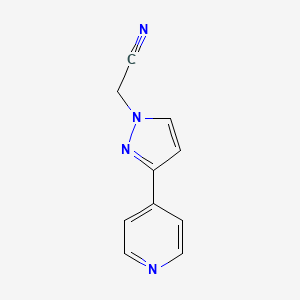


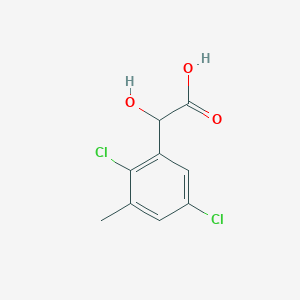
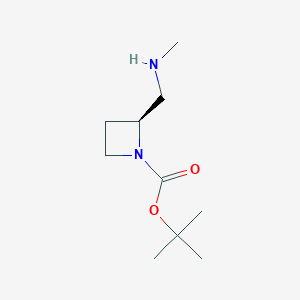
![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)


